molecular formula C7H11NO5 B062384 2-Acetamido-3-ethoxy-3-oxopropanoic acid CAS No. 187868-53-7

2-Acetamido-3-ethoxy-3-oxopropanoic acid

Cat. No.: B062384
CAS No.: 187868-53-7
M. Wt: 189.17 g/mol
InChI Key: OQUXDKMVCGSMPI-UHFFFAOYSA-N
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Description

2-Acetamido-3-ethoxy-3-oxopropanoic acid is an organic compound with the molecular formula C7H11NO5 and a molecular weight of 189.17 g/mol . It is also known by its IUPAC name, N-acetyl-3-ethoxy-3-oxoalanine . This compound is characterized by the presence of an acetamido group, an ethoxy group, and a keto group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-ethoxy-3-oxopropanoic acid typically involves the reaction of ethyl acetoacetate with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-ethoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Acetamido-3-ethoxy-3-oxopropanoic acid serves as a building block in organic synthesis. Its versatile functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules. The compound can undergo typical reactions associated with alpha-keto acids, such as oxidation, reduction, and substitution reactions.

Pharmaceutical Development

The compound has potential applications in pharmaceutical research and development. Its unique structure allows for interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that it may have enzyme-inhibiting properties, which could be beneficial in designing new pharmaceuticals.

Research indicates that this compound exhibits various biological activities:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity .
  • Insect Growth Regulation : Derivatives of this compound have shown promise as insect growth regulators, suggesting applications in pest control strategies.
  • Anticancer Activity : Investigations into its cytotoxic effects against cancer cell lines indicate potential therapeutic uses in oncology .

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound. Results indicated that the compound effectively inhibited the activity of certain metabolic enzymes, suggesting a potential role in drug design targeting metabolic disorders.

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated that it induced apoptosis through oxidative stress mechanisms. This finding highlights its potential as a therapeutic agent in oncology.

Case Study 3: Insect Growth Regulation

Derivatives of this compound were tested for their efficacy as insect growth regulators. The results showed significant impacts on biological pathways in insects, indicating potential utility in agricultural pest control strategies.

Mechanism of Action

The mechanism of action of 2-acetamido-3-ethoxy-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. Its acetamido and keto groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of 2-acetamido-3-ethoxy-3-oxopropanoic acid.

    N-acetylalanine: Similar in structure but lacks the ethoxy group.

    3-ethoxy-3-oxopropanoic acid: Similar but lacks the acetamido group.

Uniqueness

This compound is unique due to the presence of both acetamido and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications .

Biological Activity

Overview

2-Acetamido-3-ethoxy-3-oxopropanoic acid, with the molecular formula C7H11NO5 and a molecular weight of approximately 189.17 g/mol, is an organic compound recognized for its potential biological activities. This compound features an acetamido group, an ethoxy group, and a keto group, which contribute to its reactivity and interactions in various biological pathways. Its CAS number is 54681-67-3.

The compound can be synthesized through various methods, typically involving the reaction of ethyl acetoacetate with acetamide under specific conditions. The synthesis pathways can yield different derivatives, which may exhibit diverse biological activities.

Common Synthesis Methods

MethodDescription
Ethyl Acetoacetate + AcetamideA common method yielding high purity.
Curtius RearrangementGenerates isocyanate intermediates for further reactions.
Friedel-Crafts-type CyclizationUtilizes triflic anhydride and DMAP for complex structures.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxy and keto groups may participate in binding interactions that influence the compound's overall biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
  • Insect Growth Regulation : Derivatives of this compound may act as insect growth regulators, influencing biological pathways in insects and suggesting utility in pest control strategies.
  • Pharmaceutical Applications : Its structural features suggest potential pharmacological properties that are yet to be fully explored.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on enzyme activity demonstrated significant inhibition of certain proteases involved in cellular processes. The results indicated a dose-dependent relationship between the concentration of the compound and the extent of enzyme inhibition.

Study 2: Insect Growth Regulation

Research conducted on various insect species revealed that derivatives of this compound exhibited notable effects on growth and development. The study highlighted its potential as a biopesticide, emphasizing its role in disrupting hormonal regulation in insects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaCAS NumberUnique Features
2-Acetamidoacetic AcidC4H7NO35416-77-9Simpler structure without ethoxy group
Ethyl AcetoacetateC5H8O3141-79-7Contains an ester functional group
N-AcetylalanineC5H9NO25394-48-1Amino acid derivative with different properties

Q & A

Q. Basic: What are the optimal synthetic conditions for preparing 2-Acetamido-3-ethoxy-3-oxopropanoic acid, and how is yield maximized?

Answer:
The compound is typically synthesized via the Perkin reaction or modified esterification routes. A high-yield method involves reacting acetylamino malonic acid diethyl ester under alkaline conditions (e.g., MeONa in methanol) at 70°C for 2 hours under nitrogen . Post-reaction neutralization with HCl, extraction with ethyl acetate, and purification via silica gel flash chromatography (hexanes/EtOAc) yield ~65% purity. Key factors include strict temperature control, inert atmosphere maintenance, and precise stoichiometry (1.1 eq MeONa) to minimize side reactions .

Q. Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:
After neutralization and extraction, flash chromatography using a hexanes/EtOAc gradient (3:1 to 1:1) effectively removes byproducts like unreacted diethyl esters . For crystalline purity, recrystallization from ethanol/water mixtures is recommended. Residual solvents (e.g., pyridine or acetic anhydride) are eliminated via repeated washing with brine and drying over MgSO₄/Na₂SO₄ .

Q. Basic: What analytical methods are critical for characterizing this compound’s structural integrity?

Answer:
1H NMR (δ 8.70–8.50 ppm for indole derivatives) confirms functional groups like acetamido and ethoxy moieties . X-ray crystallography reveals planar aromatic systems and intermolecular interactions (e.g., C–H⋯O bonds, π-stacking with centroid distances of 3.571 Å), ensuring stereochemical accuracy . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹ for ester groups) .

Q. Advanced: How does this compound serve as a precursor in macrocyclic α-amino acid (AAA) synthesis?

Answer:
Its enyne derivative enables tandem cross-enyne/RCM (ring-closing metathesis) strategies to construct macrocyclic peptides. The ethoxy group facilitates ester-to-amide transformations, while the acetamido moiety stabilizes transition states during cyclization. This approach enhances receptor affinity by rigidifying peptide backbones, as demonstrated in somatostatin analogs .

Q. Advanced: How can discrepancies in reported synthesis yields (e.g., 65% vs. 83%) be reconciled?

Answer:
Yield variations stem from differences in stoichiometry (excess acetic anhydride in improves acylation efficiency) and purification rigor. For example, iterative addition of starting material (e.g., adding 0.18 g ethyl acetamido malonate mid-reaction) reduces side-product formation, boosting yields to 83% . Catalyst choice (e.g., Grubbs vs. Hoveyda-Grubbs) in RCM also impacts macrocyclization efficiency .

Q. Advanced: What role does stereochemistry play in reactions involving this compound, and how is it controlled?

Answer:
The compound’s planar structure minimizes steric hindrance, favoring axial attack in nucleophilic substitutions. In indole derivatization (), pyridine-mediated acetylation at 60°C ensures regioselective N-acetylation over O-acetylation. Chiral HPLC or enzymatic resolution can isolate enantiomers if racemization occurs during ester hydrolysis .

Q. Advanced: How do intermolecular interactions influence its solid-state stability and reactivity?

Answer:
Crystallographic studies reveal weak C–H⋯O (2.95 Å) and π⋯π stacking (3.571 Å) interactions, stabilizing the lattice and reducing hygroscopicity. These interactions also dictate solubility: polar solvents (e.g., DMSO) disrupt H-bonding, enhancing dissolution for peptide coupling reactions .

Q. Advanced: What are its applications in designing receptor-selective peptidomimetics?

Answer:
As a β-turn inducer, its rigid ethoxycarbonyl group mimics peptide backbones in somatostatin analogs. Substituting the acetamido group with fluorobenzaldehyde derivatives () enhances binding to SST2/SST5 receptors, validated via in vitro cAMP assays .

Properties

IUPAC Name

2-acetamido-3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXDKMVCGSMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Acetamido-3-ethoxy-3-oxopropanoic acid
2-Acetamido-3-ethoxy-3-oxopropanoic acid
2-Acetamido-3-ethoxy-3-oxopropanoic acid
2-Acetamido-3-ethoxy-3-oxopropanoic acid
2-Acetamido-3-ethoxy-3-oxopropanoic acid
2-Acetamido-3-ethoxy-3-oxopropanoic acid

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